3-bromo-N-cycloheptylbenzenesulfonamide

Description

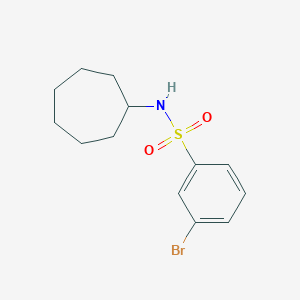

3-Bromo-N-cycloheptylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine substituent at the meta position of the benzene ring and a cycloheptyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₃H₁₈BrNO₂S, with a molecular weight of 332.31 g/mol. The compound is commercially available at 97% purity (250 mg/1g quantities) and is utilized in organic synthesis and pharmaceutical research due to its structural versatility .

Properties

Molecular Formula |

C13H18BrNO2S |

|---|---|

Molecular Weight |

332.26 g/mol |

IUPAC Name |

3-bromo-N-cycloheptylbenzenesulfonamide |

InChI |

InChI=1S/C13H18BrNO2S/c14-11-6-5-9-13(10-11)18(16,17)15-12-7-3-1-2-4-8-12/h5-6,9-10,12,15H,1-4,7-8H2 |

InChI Key |

NIKPLZVSBHWXTQ-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br |

Canonical SMILES |

C1CCCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Sulfonamide Nitrogen

Cycloalkyl Derivatives

- 3-Bromo-N-cyclopentylbenzenesulfonamide (CAS 876681-09-3): Molecular formula: C₁₁H₁₄BrNO₂S (MW 304.2 g/mol). However, its lower molecular weight may limit lipophilicity in biological applications .

- 3-Bromo-N-cyclohexyl-4-methylbenzenesulfonamide (CAS 850429-69-5): Features a cyclohexyl group and an additional methyl substituent at the benzene ring’s para position. Safety data indicate stringent handling requirements due to hazards associated with inhalation .

Branched Alkyl Derivatives

- 3-Bromo-N-isopropylbenzenesulfonamide (CAS 871269-08-8): Molecular formula: C₉H₁₂BrNO₂S (MW 278.17 g/mol). The isopropyl group introduces branching, reducing steric hindrance compared to cyclic substituents. This may enhance reactivity in nucleophilic displacement reactions involving the bromine atom .

Variations in Benzene Ring Substituents

- 3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8): Molecular formula: C₈H₁₀BrNO₂S (MW 264.15 g/mol). Dual methyl groups at the sulfonamide nitrogen and benzene ring increase lipophilicity (logP ≈ 2.8 estimated). This compound is a candidate for hydrophobic interaction studies in drug design .

- 4-Bromo-3-methylbenzenesulfonamide (CAS 879487-75-9):

Positional Isomerism

- 4-Bromo-N-cycloheptylbenzenesulfonamide (CAS 108-85-0):

- N-(3-Bromophenyl)-3-methylbenzenesulfonamide :

Physicochemical and Reactivity Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.